molecular formula C20H20FNO2 B4653106 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline

Cat. No.: B4653106
M. Wt: 325.4 g/mol
InChI Key: FFOUMJHNSHOSDI-UHFFFAOYSA-N
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Description

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline is an organic compound with the molecular formula C20H20FNO2 This compound is characterized by the presence of a quinoline core substituted with a 4-(4-fluorophenoxy)butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-(4-fluorophenoxy)butoxy group: This step involves the reaction of 4-fluorophenol with 1-bromobutane in the presence of a base such as potassium carbonate to form 4-(4-fluorophenoxy)butane.

    Quinoline core synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Coupling reaction: The final step involves the coupling of the 4-(4-fluorophenoxy)butane with the quinoline core. This can be achieved through a nucleophilic substitution reaction, where the butoxy group is introduced to the quinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the fluorophenoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom of the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or fluorophenoxy derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets, while the quinoline core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline: Similar structure but with a chlorine atom instead of fluorine.

    8-[4-(4-bromophenoxy)butoxy]-2-methylquinoline: Similar structure but with a bromine atom instead of fluorine.

    8-[4-(4-methylphenoxy)butoxy]-2-methylquinoline: Similar structure but with a methyl group instead of fluorine.

Uniqueness

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[4-(4-fluorophenoxy)butoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2/c1-15-7-8-16-5-4-6-19(20(16)22-15)24-14-3-2-13-23-18-11-9-17(21)10-12-18/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOUMJHNSHOSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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